molecular formula C15H10FNO3 B8431758 2-(4-Cyano-2-fluoro-phenoxymethyl)-benzoic acid

2-(4-Cyano-2-fluoro-phenoxymethyl)-benzoic acid

Cat. No.: B8431758
M. Wt: 271.24 g/mol
InChI Key: BHPUFVCVTXDSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyano-2-fluoro-phenoxymethyl)-benzoic acid is a useful research compound. Its molecular formula is C15H10FNO3 and its molecular weight is 271.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

IUPAC Name

2-[(4-cyano-2-fluorophenoxy)methyl]benzoic acid

InChI

InChI=1S/C15H10FNO3/c16-13-7-10(8-17)5-6-14(13)20-9-11-3-1-2-4-12(11)15(18)19/h1-7H,9H2,(H,18,19)

InChI Key

BHPUFVCVTXDSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C#N)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4-cyano-2-fluoro-phenoxymethyl)-benzoic acid methyl ester (2.17 g, 7.6 mmol) in tetrahydrofuran (30 ml) was added a solution of lithium hydroxide monohydrate (1.59 g, 38.03 mmol) in water (30 ml) and the resulting mixture was allowed to stir at 25° C. for 12 h. The solvent was removed in vacuo, the residue was diluted with water (20 ml), washed with diethyl ether (2×15 ml). The aqueous layer was then acidified to pH 5 with 2N aqueous hydrochloric acid and extracted with ethyl acetate (2×40 ml). The combined organic layers were washed with water (2×25 ml), brine, dried over sodium sulfate, filtered, and evaporated to afford the desired compound as a colorless solid (90%). MS (Turbo Spray): m/z=272.1 (M+H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
90%

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